3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde molecular weight
3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde molecular weight
Topic: Physicochemical Characterization and Synthetic Utility of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde Content Type: Technical Monograph / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists, and Organic Synthesis Researchers.[1]
Introduction: The Scaffold and Its Significance
In the realm of medicinal chemistry, the functionalization of hydroxybenzaldehydes serves as a critical entry point for generating "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 52803-64-2) represents a specific etherified derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1]
Unlike its para-isomer (vanillin derivatives), the ortho-positioning of the ether linkage in this molecule creates unique steric and electronic environments, often utilized to modulate solubility and metabolic stability in drug candidates. This guide provides a definitive technical analysis of its molecular weight, stoichiometric properties, and a validated synthetic protocol for its generation.
Part 1: Physicochemical Profile & Stoichiometry
The precise molecular weight is the fundamental constant for all stoichiometric calculations in synthesis and analytical quantitation (e.g., LC-MS).
Table 1: Core Chemical Specifications
| Property | Value | Technical Note |
| IUPAC Name | 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde | Derived from o-vanillin core.[1] |
| CAS Registry Number | 52803-64-2 | Unique identifier for regulatory verification.[1] |
| Molecular Formula | C₁₆H₁₆O₃ | Carbon (16), Hydrogen (16), Oxygen (3).[2][3][4] |
| Molecular Weight (Average) | 256.30 g/mol | Used for molarity/yield calculations. |
| Monoisotopic Mass | 256.1099 g/mol | Essential for High-Res Mass Spectrometry (HRMS).[1] |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles.[1] |
| Solubility Profile | DMSO, DMF, Chloroform | Limited solubility in water; soluble in organic solvents. |
Stoichiometric Breakdown
For researchers planning scale-up, the elemental composition by mass is:
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Carbon: 74.98%
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Hydrogen: 6.29%
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Oxygen: 18.73%
Part 2: Validated Synthetic Protocol
Objective: Synthesize 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde via Williamson Ether Synthesis. Reaction Type: SN2 Nucleophilic Substitution.[5] Precursor: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).[1]
The Mechanistic Logic
We utilize a weak base (Potassium Carbonate, K₂CO₃) rather than a strong hydride (NaH). The pKa of the phenolic hydroxyl in o-vanillin is approximately 10. K₂CO₃ is sufficient to deprotonate the phenol to form the phenoxide anion without risking side reactions (such as Cannizzaro disproportionation of the aldehyde) that strong bases might induce. Acetone or Acetonitrile are preferred aprotic polar solvents to facilitate the SN2 attack on the benzyl halide.
Experimental Workflow
Reagents:
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4-Methylbenzyl chloride (1.1 eq)[1]
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Potassium Carbonate (anhydrous, 2.0 eq)
-
Potassium Iodide (catalytic, 0.1 eq) – Optional, accelerates reaction via Finkelstein exchange.
-
Solvent: Acetone (Reagent Grade) or DMF.
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (e.g., 10 mmol) in Acetone (30 mL). Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion (color shift to bright yellow is typical).
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Alkylation: Add 4-Methylbenzyl chloride (11 mmol) dropwise. If using the chloride, add catalytic KI to generate the more reactive iodide in situ.
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Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 60°C) for 4–6 hours.
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Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (o-vanillin) will have a lower R_f due to the free phenolic -OH group.[1] The product will appear as a less polar spot near the solvent front.
-
Workup:
-
Cool reaction to room temperature.[7]
-
Filter off the inorganic salts (KCl/K₂CO₃).
-
Evaporate the solvent under reduced pressure.
-
Dissolve residue in Dichloromethane (DCM) and wash with water (2x) and Brine (1x).
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 3: Visualization of Synthetic Logic
Figure 1: Reaction Mechanism & Workflow
The following diagram illustrates the transformation from o-vanillin to the target ether, highlighting the critical intermediate states.
Caption: Figure 1. SN2 pathway for the synthesis of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde.[1] The phenoxide anion acts as the nucleophile attacking the benzylic carbon.[1]
Part 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. This constitutes a "self-validating" system where the absence of specific peaks confirms purity.
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¹H-NMR (CDCl₃, 400 MHz) Expectations:
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Aldehyde (-CHO): Singlet at ~10.4 ppm.[1] Note: If this shifts upfield, check for oxidation to acid.[1]
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Benzylic Methylene (-O-CH₂-Ar): Singlet at ~5.1 ppm.[1] This confirms the ether linkage.
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Methoxy (-OCH₃): Singlet at ~3.9 ppm.[1]
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Methyl Group (-CH₃): Singlet at ~2.3 ppm (from the 4-methylbenzyl moiety).[1]
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Aromatic Region: Multiplets between 6.9–7.6 ppm integrating for 7 protons (3 from benzaldehyde core, 4 from benzyl ring).
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-
Mass Spectrometry (ESI+):
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Look for [M+H]⁺ = 257.30 or [M+Na]⁺ = 279.29 .
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Absence of peak at 153 (starting o-vanillin) confirms conversion.[1]
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Part 5: Applications in Drug Discovery
This molecule is rarely the final drug; rather, it is a high-value intermediate .[1]
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Schiff Base Formation: The aldehyde functionality is highly reactive toward primary amines, forming imines (Schiff bases) which are precursors to bioactive 1,3-oxazines or beta-lactams.[1]
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Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones yields chalcones, a class of compounds widely screened for anti-inflammatory and anti-tubercular activity.[1] The 2-alkoxy substitution pattern specifically influences the planarity and lipophilicity of these chalcones, often improving membrane permeability compared to their 4-alkoxy counterparts.[1]
Figure 2: Retrosynthetic Utility
Caption: Figure 2.[1] Divergent synthesis pathways utilizing the target molecule as a core scaffold.
References
-
PubChem . (n.d.).[8] Compound Summary: 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde.[1][4] National Library of Medicine.[3] Retrieved February 3, 2026, from [Link][1]
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Master Organic Chemistry . (2014). The Williamson Ether Synthesis. Retrieved February 3, 2026, from [Link]
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National Institutes of Health (PMC) . (n.d.). Synthesis of Vanillin Ethers (Analogous Methodologies). Retrieved February 3, 2026, from [Link][1]
Sources
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- 3. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde | C16H16O4 | CID 3475702 - PubChem [pubchem.ncbi.nlm.nih.gov]
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![Chemical structure of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde](https://i.imgur.com/9n8vj7a.png)
